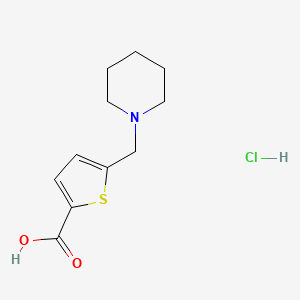

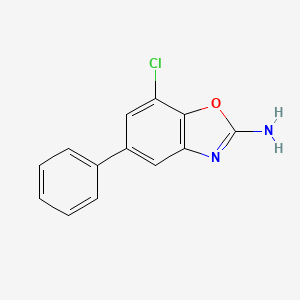

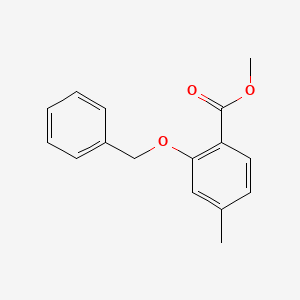

Methyl 2-(benzyloxy)-4-methylbenzoate

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of a similar compound, “1-Benzyloxy-2-methyl-3-nitrobenzene”, has been analyzed . It was found that the compound crystallizes in the monoclinic space group P21/c . The dihedral angle between the mean planes of the methyl-2 benzoate ring and the benzyloxy ring is 8.0(2) degrees .Wissenschaftliche Forschungsanwendungen

Synthesis of Benzyl Ethers and Esters

“Methyl 2-(benzyloxy)-4-methylbenzoate” is utilized in the synthesis of benzyl ethers and esters. This compound serves as a reagent in a revised benzyl transfer protocol, where N-methylation of 2-benzyloxypyridine delivers the active reagent in situ . It’s particularly valuable for its mild and neutral conditions, which are crucial when working with sensitive substrates.

Protecting Groups in Organic Synthesis

In organic synthesis, protecting groups are essential for the temporary modification of functional groups to prevent unwanted reactions. “Methyl 2-(benzyloxy)-4-methylbenzoate” can be employed as a protecting group for alcohols, providing stability during synthetic procedures .

Medicinal Chemistry

This compound is significant in medicinal chemistry for the development of prodrugs. Prodrugs are compounds that undergo metabolic conversion to release the active pharmaceutical ingredient. The benzyloxy group can be cleaved enzymatically, releasing the active compound in a controlled manner .

Material Science

“Methyl 2-(benzyloxy)-4-methylbenzoate” finds applications in material science, particularly in the development of polymers. Its structural properties can be leveraged to modify polymer chains, influencing the physical properties of the material .

Analytical Chemistry

In analytical chemistry, “Methyl 2-(benzyloxy)-4-methylbenzoate” can be used as a standard or reference compound in chromatographic analysis. It helps in the identification and quantification of complex mixtures by serving as a comparison point .

Neurodegenerative Disease Research

The compound has been investigated for its potential role in multi-targeting inhibitors of cholinesterases and monoamine oxidase B (MAO B). These enzymes are relevant in the context of neurodegenerative diseases like Alzheimer’s, and inhibitors can serve as therapeutic agents .

Eigenschaften

IUPAC Name |

methyl 4-methyl-2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-12-8-9-14(16(17)18-2)15(10-12)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPPCVPFJVYYGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(benzyloxy)-4-methylbenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.